1,1'-Bibenzimidazole
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Overview
Description
1,1’-Bibenzo[d]imidazole is a heterocyclic compound characterized by the presence of two benzimidazole units connected via a single bond This compound is notable for its structural complexity and the presence of nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bibenzo[d]imidazole can be synthesized through several methods. One common approach involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . This method allows for the introduction of various substituents, enhancing the compound’s solubility and reactivity. The reaction typically requires the presence of a base and proceeds under mild conditions.
Industrial Production Methods: Industrial production of 1,1’-Bibenzo[d]imidazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bibenzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: Substitution reactions, particularly N-alkylation, are common and can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides are commonly used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield monoalkyl or dialkyl derivatives, which have distinct properties and applications .
Scientific Research Applications
1,1’-Bibenzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1’-Bibenzo[d]imidazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the compound forms stable complexes with metal ions, which can be utilized in catalysis and material science .
Comparison with Similar Compounds
2,2’-Bibenzimidazole: Another compound with similar structural features but different reactivity and applications.
1,1’-Bibenzo[d]imidazole Derivatives: Various derivatives with different substituents that modify the compound’s properties.
Uniqueness: 1,1’-Bibenzo[d]imidazole is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural complexity and the presence of nitrogen atoms contribute to its wide range of applications in different fields .
Properties
CAS No. |
75261-44-8 |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H |
InChI Key |
XWOFZMGLZBUKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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